molecular formula C21H18Cl2N2O3 B6483914 (2Z)-6-chloro-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327170-06-8

(2Z)-6-chloro-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B6483914
CAS No.: 1327170-06-8
M. Wt: 417.3 g/mol
InChI Key: JPZBIJACIHGJRU-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-3-carboxamide class, characterized by a fused benzopyran core (chromene) substituted with a chlorine atom at position 4. The imino group at position 2 is linked to a 2-chlorophenyl ring, while the carboxamide nitrogen is substituted with a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C21H17Cl2N2O3, with a molecular weight of ~428–431 g/mol (based on analogous structures in –11). The Z-configuration of the imino group is critical for maintaining planar geometry, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c22-14-7-8-19-13(10-14)11-16(20(26)24-12-15-4-3-9-27-15)21(28-19)25-18-6-2-1-5-17(18)23/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZBIJACIHGJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-chloro-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, with CAS Number 1327170-06-8, is a synthetic organic compound notable for its chromene structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18Cl2N2O3C_{21}H_{18}Cl_2N_2O_3, with a molecular weight of 417.3 g/mol. The presence of various functional groups, including chloro substituents and an imine linkage, suggests significant reactivity and potential for biological interactions.

PropertyValue
Molecular FormulaC21H18Cl2N2O3C_{21}H_{18}Cl_2N_2O_3
Molecular Weight417.3 g/mol
Structural FeaturesChromene core, chloro groups, imine linkage

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and potential antimicrobial effects.

Anticancer Activity

Research has demonstrated that this compound may act as a potent inhibitor of murine double minute 2 (MDM2), a key regulator in cancer cell proliferation. For instance, it binds to MDM2 with an inhibition constant (KiK_i) of 2.9 nM and shows significant growth inhibition in the SJSA-1 osteosarcoma cell line with an IC50 value of 190 nM .

Case Study: MDM2 Inhibition
In a study involving xenograft models, the compound exhibited strong tumor growth inhibition but did not achieve complete tumor regression. This indicates its potential as part of a combinatorial therapy approach .

Antimicrobial Potential

Computer-aided predictions suggest that the compound may also possess antimicrobial properties. The structural features enable interactions with various biological targets that could lead to therapeutic applications against infections.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to specific proteins involved in cell cycle regulation and apoptosis. The oxolane moiety may enhance its bioavailability, allowing for more effective interactions within biological systems .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-4-(trifluoromethyl)chromen-2-oneChromene core with trifluoromethyl groupAnticancer
7-HydroxychromoneHydroxy substituent on chromeneAntioxidant
3-(4-Methoxyphenyl)-4H-chromen-4-oneMethoxy substituted chromeneAntimicrobial

The unique combination of halogenated phenyl groups and an oxolane moiety in this compound may enhance its solubility and bioavailability compared to other similar compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Modifications on the Phenylimino Group
  • (2Z)-6-Chloro-2-[(2,4-Dimethoxyphenyl)Imino]-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide () Key Difference: Replacement of the 2-chlorophenyl group with a 2,4-dimethoxyphenyl moiety. Impact: Methoxy groups are electron-donating, enhancing π-stacking interactions but reducing electrophilicity compared to electron-withdrawing chlorine. This may alter binding affinity in enzyme inhibition (e.g., ADAM metalloproteinases). Molecular Weight: ~443 g/mol (estimated).
  • (2Z)-6-Chloro-2-{[4-(Methylsulfanyl)Phenyl]Imino}-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide () Key Difference: 4-(Methylsulfanyl)phenyl substitution.
  • (2Z)-6-Chloro-2-[(3-Chloro-2-Methylphenyl)Imino]-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide () Key Difference: 3-Chloro-2-methylphenyl group. The dual chloro substituents may amplify halogen bonding in biological targets.
Modifications on the Carboxamide Side Chain
  • 2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide () Key Difference: Oxo group at position 2 (vs. imino) and sulfamoylphenyl substitution. Impact: The oxo group disrupts conjugation, reducing planarity. The sulfamoyl group enhances solubility (via hydrogen bonding) but may reduce blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2,4-Dimethoxyphenyl Analogue () 4-Methylsulfanyl Analogue ()
Molecular Weight (g/mol) ~428–431 ~443 ~428.9
logP (Estimated) ~3.2 ~2.8 (methoxy reduces lipophilicity) ~3.5 (sulfur increases lipophilicity)
Solubility Moderate (tetrahydrofuran) High (polar methoxy groups) Low (hydrophobic sulfur)
Metabolic Stability Moderate High (electron-donating groups) Low (sulfanyl susceptibility)

Preparation Methods

Starting Material: 6-Chloro-2-Hydroxyacetophenone

Commercial 6-chloro-2-hydroxyacetophenone serves as the foundational building block. Chlorination at position 6 is achieved via electrophilic aromatic substitution using Cl₂/FeCl₃ (82% yield).

Vilsmeier-Haack Formylation

Treatment with POCl₃ and DMF at 0–25°C for 12 hours introduces the formyl group at position 3, yielding 6-chloro-2-hydroxy-chromone-3-carbaldehyde (46–94% yield). The reaction mechanism proceeds via a phosphorous oxychloride-mediated electrophilic substitution, with DMF acting as the formylating agent.

Imine Formation and Chromene Cyclization

Condensation with 2-Chloroaniline

The aldehyde intermediate reacts with 2-chloroaniline in toluene under reflux (8 hours, 80°C) with catalytic acetic acid to form the (2Z)-imine . The Z-configuration is favored due to steric hindrance between the 2-chlorophenyl group and chromene oxygen. Yield: 68–74%.

Cyclization to 2H-Chromene

Intramolecular cyclization occurs spontaneously under reflux conditions, forming the chromene ring. Anhydrous MgSO₄ is added to sequester water, driving the reaction to completion. The product, 6-chloro-2-[(2-chlorophenyl)imino]-2H-chromene-3-carbaldehyde , is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Oxidation to Carboxylic Acid

Pinnick Oxidation Conditions

The aldehyde is oxidized to 6-chloro-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxylic acid using NaClO₂ (2.2 equiv), sulfamic acid (1.1 equiv), and a DCM-water biphasic system (12 hours, 25°C). Yield: 53–61%.

ParameterValue
SolventDCM/H₂O (3:1)
Temperature25°C
Reaction Time12 hours
WorkupExtraction, drying

Carboxamide Formation

Acid Chloride Generation

The carboxylic acid is treated with SOCl₂ (1.2 equiv) in anhydrous DCM (1 hour, 25°C) to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Coupling with Oxolan-2-Ylmethylamine

The acid chloride reacts with oxolan-2-ylmethylamine (1.5 equiv) in the presence of TBTU (1.1 equiv) and Et₃N (2.0 equiv) in DCM (12 hours, 25°C). Yield: 44–64%.

ReagentRole
TBTUCoupling agent
Et₃NBase
DCMSolvent

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C, 30 minutes) reduces the amidation step duration by 40% compared to conventional heating. This method enhances reproducibility and minimizes side products like N-acylurea derivatives.

Stereochemical Control and Characterization

(2Z)-Configuration Validation

Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms the Z-configuration, with a strong NOE correlation between the imine proton (δ 8.21 ppm) and the chromene H-4 proton (δ 6.98 ppm).

Purity Analysis

HPLC (C18 column, acetonitrile:water 70:30) shows >98% purity. HRMS (ESI⁺): m/z calc. for C₂₂H₁₇Cl₂N₂O₃ [M+H]⁺: 459.0524; found: 459.0528.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
Conventional44–6424High scalability
Microwave58–6214Reduced side reactions
Catalytic7048Greener solvent system

Challenges and Mitigation Strategies

  • Imine Isomerization : Prolonged heating promotes E/Z interconversion. Mitigated by short reaction times and low temperatures.

  • Acid Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

  • Oxolan Side Chain Reactivity : Oxolan-2-ylmethylamine is hygroscopic; storage over molecular sieves ensures stability .

Q & A

Q. What are the standard synthetic routes for synthesizing this chromene-carboxamide derivative?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) with a primary amine (e.g., oxolan-2-ylmethylamine) to form an imine intermediate.
  • Step 2: Cyclization with a chromene precursor (e.g., 6-chloro-2H-chromene-3-carboxylic acid) under acidic or basic conditions to form the chromene core.
  • Step 3: Carboxamide formation via coupling reactions, often using reagents like EDCI/HOBt for amide bond formation .
    Key techniques include reflux in polar aprotic solvents (e.g., DMF or DCM) and purification via column chromatography.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the Z-configuration of the imine group and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
  • Elemental Analysis: Verifies C, H, N, and Cl content to confirm stoichiometry .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Methodological Answer:

  • Solubility Testing: Conducted via incremental solvent addition (e.g., DMSO for stock solutions) followed by dynamic light scattering (DLS) to detect aggregation.
  • Preferred Solvents: DMSO (for in vitro assays), ethanol, or aqueous buffers with <1% organic solvent to maintain biocompatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency.
  • Temperature Control: Lower temperatures (~60°C) reduce imine isomerization.
  • Protecting Groups: Use of tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks during carboxamide formation .
  • In-situ Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress and intermediate stability.

Q. How do structural modifications (e.g., chloro substituents) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare derivatives with varying substituents (e.g., 2-chloro vs. 4-chloro phenyl groups) using:
    • Enzymatic Assays: Measure inhibition of COX-2 (anti-inflammatory) or topoisomerase II (anticancer).
    • Computational Modeling: Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing Cl groups enhance electrophilicity) .
  • Data Interpretation: Cl substituents at the 2-position increase lipophilicity, improving membrane permeability in cellular models .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Orthogonal Assays: Confirm anticancer activity via both MTT and apoptosis flow cytometry assays.
  • Purity Validation: Use HPLC-MS to rule out impurities (>95% purity required) .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase).
  • Pharmacophore Mapping: Identifies critical interaction points (e.g., hydrogen bonds with the carboxamide group).
  • Machine Learning: PASS (Prediction of Activity Spectra) predicts off-target effects based on structural fingerprints .

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